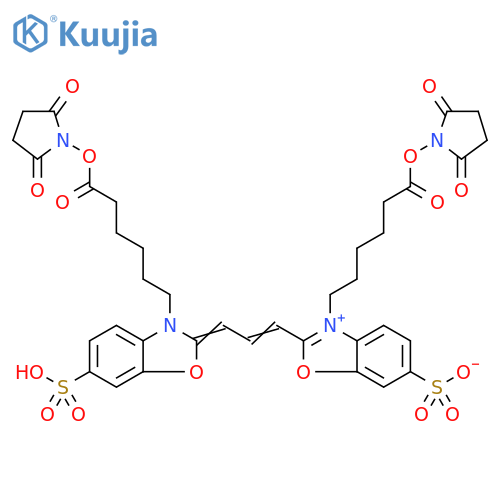Cas no 1103519-18-1 (Cy2-DiSE(DiSO3))
Cy2-DiSE(DiSO3)は、スルホン酸基を有するシアニン系蛍光色素であり、高い水溶性と優れた光安定性を特徴とします。この化合物は、近赤外領域(NIR)で強い蛍光を示し、生体イメージングや分子プローブとしての応用に適しています。スルホン酸基の導入により、細胞膜透過性が向上し、細胞内標的との親和性が高まっています。また、pH変化に対する感度が低く、広範囲の条件下で安定な信号を提供できるため、長時間の観察実験に適しています。Cy2-DiSE(DiSO3)は、低毒性であり、生体適合性に優れているため、in vivoイメージングにも広く利用されています。

Cy2-DiSE(DiSO3) structure
商品名:Cy2-DiSE(DiSO3)
Cy2-DiSE(DiSO3) 化学的及び物理的性質
名前と識別子
-
- Cy2-DiSE(DiSO3)
- (2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate
- 3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-6-sulfobenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium-6-sulfonate
- 1103519-18-1
-
- インチ: 1S/C37H38N4O16S2/c42-30-16-17-31(43)40(30)56-36(46)10-3-1-5-20-38-26-14-12-24(58(48,49)50)22-28(26)54-34(38)8-7-9-35-39(27-15-13-25(59(51,52)53)23-29(27)55-35)21-6-2-4-11-37(47)57-41-32(44)18-19-33(41)45/h7-9,12-15,22-23H,1-6,10-11,16-21H2,(H-,48,49,50,51,52,53)
- InChIKey: DTPZTINSXUUQMI-UHFFFAOYSA-N
- ほほえんだ: C(N1C(OC2=CC(S(O)(=O)=O)=CC=C12)=CC=CC1OC2=CC(S([O-])(=O)=O)=CC=C2[N+]=1CCCCCC(=O)ON1C(CCC1=O)=O)CCCCC(=O)ON1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 858.17242348g/mol
- どういたいしつりょう: 858.17242348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 17
- 重原子数: 59
- 回転可能化学結合数: 19
- 複雑さ: 1870
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 285Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Cy2-DiSE(DiSO3) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C262850-50mg |
Cy2-DiSE(DiSO3) |
1103519-18-1 | 50mg |
$ 825.00 | 2022-04-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759421-1g |
3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-6-sulfobenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium-6-sulfonate |
1103519-18-1 | 97% | 1g |
¥12229.0 | 2023-04-05 | |
| TRC | C262850-10mg |
Cy2-DiSE(DiSO3) |
1103519-18-1 | 10mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C262850-25mg |
Cy2-DiSE(DiSO3) |
1103519-18-1 | 25mg |
$ 515.00 | 2022-04-01 |
Cy2-DiSE(DiSO3) 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1103519-18-1 (Cy2-DiSE(DiSO3)) 関連製品
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量